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molecular formula C10H11ClO3 B8777132 2-chloro-4-hydroxyBenzenebutanoic acid CAS No. 1368116-16-8

2-chloro-4-hydroxyBenzenebutanoic acid

Cat. No. B8777132
M. Wt: 214.64 g/mol
InChI Key: MGMFWKSQFWGTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199927B2

Procedure details

To a solution of tert-butyl 4-(2-chloro-4-methoxyphenyl)butanoate (1.73 g) in dichloromethane (10.0 mL) were added under ice-cooling, and a 1 M solution of boron tribromide in dichloromethane (12.2 mL), followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure and basified by the addition of a saturated aqueous sodium hydrogen carbonate solution, and 1 M hydrochloric acid was added thereto until the liquid became acidic. The precipitated insoluble material was collected by filtration and dried under reduced pressure to obtain 4-(2-chloro-4-hydroxyphenyl)butanoic acid (647 mg).
Name
tert-butyl 4-(2-chloro-4-methoxyphenyl)butanoate
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][CH2:12][C:13]([O:15]C(C)(C)C)=[O:14].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
tert-butyl 4-(2-chloro-4-methoxyphenyl)butanoate
Quantity
1.73 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)CCCC(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
12.2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
basified by the addition of a saturated aqueous sodium hydrogen carbonate solution, and 1 M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated insoluble material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 647 mg
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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